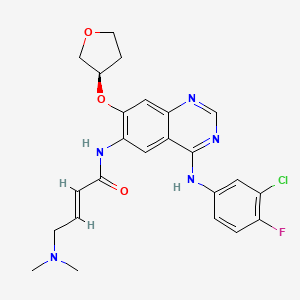
2,6-Diiodopyrazine
Vue d'ensemble
Description
“2,6-Diiodopyrazine” is a chemical compound with the molecular formula C4H2I2N2 . It is a crystalline, pale yellow compound with a molecular weight of 331.88 g/mol. It is also known as diiodopyrazine.
Molecular Structure Analysis
The empirical formula of “2,6-Diiodopyrazine” is C4H2I2N2 . The molecular weight is 331.88 . The SMILES string representation of its structure is Ic1cncc(I)n1 .
Applications De Recherche Scientifique
Chemical Synthesis
2,6-Diiodopyrazine is a halogenated heterocycle . It’s used in the field of chemical synthesis, particularly in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an important energetic material .
Method of Application
The synthesis of LLM-105 involves four steps: cyclisation, acidification, nitration, and N-oxidation . The starting material is N-nitroso-bis-(cyanomethyl)amine .
Results
The improved synthesis method resulted in a total yield of 54% . This method is considered advantageous because the starting material is cheaper and easier to synthesize, the 2,6-diaminopyrazine sulfate salt is stable, and the yield of the nitration reaction is higher .
Natural Products
Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives, including 2,6-Diiodopyrazine, are biologically active compounds . These compounds are found in natural product derivatives .
Pyrrolopyrazine Derivatives
Pyrrolopyrazine, a derivative of pyrazine, has been found to have various biological activities .
Method of Application
The synthesis of pyrrolopyrazine derivatives includes various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .
Redox Indicator
2,6-dichlorophenolindophenol (DCPIP), a derivative of pyrazine, is a redox indicator widely used to study electron transfer reactions in biological systems, including in the process of photosynthesis .
Method of Application
DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation .
Results
Upon reduction, the DCPIP is discolored .
Pyrazine Natural Product Derivatives
Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . Natural product derivatives containing pyrazine fragments have been reported from 2000 to September 2023 .
Results
Research work shows that pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .
1,2,4-Triazolo[4,3-a]pyrazines
1,2,4-Triazolo[4,3-a]pyrazines, a derivative of pyrazine, have been recently reviewed .
Safety And Hazards
Propriétés
IUPAC Name |
2,6-diiodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGFMLMNWQGILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451477 | |
| Record name | 2,6-Diiodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodopyrazine | |
CAS RN |
58138-79-7 | |
| Record name | 2,6-Diiodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)








